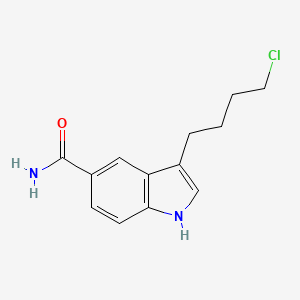

3-(4-chlorobutyl)-1H-indole-5-carboxamide

Description

BenchChem offers high-quality 3-(4-chlorobutyl)-1H-indole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobutyl)-1H-indole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorobutyl)-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c14-6-2-1-3-10-8-16-12-5-4-9(13(15)17)7-11(10)12/h4-5,7-8,16H,1-3,6H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBRIGHEPFSYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-(4-chlorobutyl)-1H-indole-5-carboxamide

The following technical guide is structured to address the critical role of 3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS 173150-58-8) within the pharmaceutical development landscape, specifically as a Critical Process Impurity and Reference Standard in the synthesis of serotonergic modulators like Vilazodone .

Critical Impurity Profiling & Synthetic Pathways in Vilazodone Development

Executive Summary

3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS 173150-58-8) is a specialized indole derivative primarily encountered in the CMC (Chemistry, Manufacturing, and Controls) of Vilazodone (Viibryd) . While the primary intermediate for Vilazodone is the corresponding nitrile (3-(4-chlorobutyl)-1H-indole-5-carbonitrile, CAS 143612-79-7), the carboxamide analogue discussed here represents a significant hydrolysis impurity .

Control of this compound is mandatory for regulatory compliance (ICH Q3A/Q3B), as the amide functionality alters the solubility and reactivity profile of the final API. This guide outlines the chemical profile, synthesis of reference standards, and analytical strategies for detecting this impurity during drug development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 3-(4-chlorobutyl)-1H-indole-5-carboxamide |

| CAS Number | 173150-58-8 |

| Molecular Formula | C₁₃H₁₅ClN₂O |

| Molecular Weight | 250.72 g/mol |

| Structural Role | Hydrolysis Impurity / Reference Standard |

| Key Moiety | Indole-5-carboxamide (Hydrophilic head), Chlorobutyl linker (Electrophilic tail) |

| Solubility | Soluble in DMSO, DMF; Moderate in MeOH; Low in Water |

| pKa (Predicted) | ~15.5 (Indole NH), ~-0.5 (Amide O protonation) |

Mechanistic Origin: The Hydrolysis Pathway

In the industrial synthesis of Vilazodone, the key coupling partner is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile . During the workup or storage of this nitrile intermediate, exposure to acidic or basic aqueous conditions catalyzes the hydration of the nitrile group to the primary amide.

Mechanism:

-

Nucleophilic Attack: Hydroxide (or water activated by acid) attacks the electrophilic carbon of the nitrile (-C≡N).

-

Imidate Formation: An unstable imidate intermediate forms.

-

Tautomerization: Rapid tautomerization yields the thermodynamic product: the primary amide (CAS 173150-58-8).

Visualization: Impurity Formation Pathway

Caption: Pathological hydrolysis of the nitrile precursor yielding the amide impurity (CAS 173150-58-8).

Synthesis of Reference Standard

To quantify this impurity in a GMP environment, a high-purity reference standard must be synthesized. Relying on "accidental" hydrolysis is insufficient. The following protocol ensures >98% purity.

Protocol: Controlled Radziszewski Hydration

This method selectively converts the nitrile to the amide without hydrolyzing to the carboxylic acid.

Reagents:

-

Precursor: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq)

-

Reagent: 30% Hydrogen Peroxide (H₂O₂) (5.0 eq)

-

Base: 6N Sodium Hydroxide (NaOH) (0.2 eq)

-

Solvent: DMSO/Ethanol (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10g of the nitrile precursor in 50 mL DMSO and 50 mL Ethanol. Maintain temperature at 20°C.

-

Activation: Add 6N NaOH dropwise. The solution may darken slightly due to indole deprotonation.

-

Oxidative Hydrolysis: Add H₂O₂ slowly over 30 minutes, maintaining internal temperature < 35°C (Exothermic reaction).

-

Note: The peroxide acts as a nucleophile (HOO⁻), attacking the nitrile to form a peroxyimidic acid, which collapses to the amide and oxygen.

-

-

Monitoring: Monitor via HPLC until Nitrile < 0.5%.

-

Quench: Pour reaction mixture into 500 mL ice-cold water containing sodium sulfite (to quench excess peroxide).

-

Isolation: The amide product will precipitate as an off-white solid. Filter and wash with water.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to remove trace carboxylic acid byproducts.

Analytical Strategy: HPLC Separation

Distinguishing the amide (CAS 173150-58-8) from the nitrile (CAS 143612-79-7) requires a gradient method due to their structural similarity. The amide is significantly more polar.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 245 nm (Indole absorption max) |

| Gradient | 0-2 min: 10% B (Isocratic)2-15 min: 10% → 60% B15-20 min: 60% → 90% B |

| Retention Order | 1.[1] Amide (Impurity) (~8.5 min) 2. Nitrile (Main Peak) (~12.2 min) |

Application in Drug Development (Vilazodone)

The presence of CAS 173150-58-8 in the API synthesis stream can lead to "Amide-Vilazodone" analogues if not removed.

Impact on Final API: If the chlorobutyl-amide reacts with the piperazine fragment (1-[5-(1-piperazinyl)-2-benzofuranyl]...), it forms a Des-cyano-Amido Vilazodone impurity.

-

Toxicity: Unknown, requiring expensive qualification studies.

-

Potency: Likely reduced affinity for 5-HT1A receptors compared to the nitrile.

Workflow: Impurity Control Strategy

Caption: Critical Control Point (CCP) logic for managing CAS 173150-58-8 in API manufacturing.

References

-

Sorbera, L. A., et al. (2001). "Vilazodone: Serotonin Transporter Inhibitor/5-HT1A Receptor Partial Agonist." Drugs of the Future, 26(3), 247.

-

Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationships of Vilazodone Derivatives." Journal of Medicinal Chemistry, 47(19), 4684–4692.

-

Liu, Z., et al. (2015). "Process for the Preparation of Vilazodone and Intermediates." U.S. Patent 9,062,030.

-

ICH Expert Working Group. (2006). "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.

Sources

Introduction: The Critical Role of Impurity Profiling in Vilazodone Development

An In-Depth Technical Guide to the Vilazodone Carboxamide Impurity

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, prescribed for the treatment of major depressive disorder.[1][2] The chemical name for Vilazodone is 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxamide, with a molecular formula of C26H27N5O2.[2] As with any active pharmaceutical ingredient (API), ensuring the purity of Vilazodone is paramount to its safety and efficacy.[1] Impurities that can arise during synthesis or degradation must be identified, quantified, and controlled.[2]

This technical guide provides a comprehensive overview of a key impurity, the Vilazodone carboxamide impurity, often referred to as Vilazodone Diamide Impurity.[3] This impurity is of particular interest as its formation involves the transformation of a functional group on the core Vilazodone molecule. Understanding its structure, formation, and characterization is essential for researchers, scientists, and drug development professionals working with Vilazodone.

Chemical Structure Elucidation of Vilazodone Carboxamide Impurity

The Vilazodone carboxamide impurity is characterized by the hydrolysis of the cyano group (-C≡N) on the indole ring of the Vilazodone molecule to a carboxamide group (-CONH2). This results in a molecule with two carboxamide functionalities, hence the common name "Vilazodone Diamide Impurity".

-

IUPAC Name: 3-(4-(4-(2-Carbamoylbenzofuran-5-yl)piperazin-1-yl)butyl)-1H-indole-5-carboxamide

-

CAS Number: 1588795-58-7[3]

-

Molecular Formula: C26H29N5O3[3]

-

Molecular Weight: 459.54 g/mol [3]

Caption: Chemical structures of Vilazodone and its carboxamide impurity.

Potential Formation Pathways

The formation of the Vilazodone carboxamide impurity is most likely to occur under conditions that promote the hydrolysis of the nitrile group. This can happen during the synthesis of Vilazodone or as a degradation product.[2]

Formation During Synthesis

The synthesis of Vilazodone involves multiple steps, and some of these may be conducted under acidic or basic conditions.[4][5] If the final steps of the synthesis or the work-up procedures involve strong acids or bases, the cyano group on the indole ring can be partially or fully hydrolyzed to the corresponding carboxamide.

Degradation Pathway

Forced degradation studies of Vilazodone have shown that it is susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media.[6][7] The primary amide of the benzofuran-2-carboxamide can be hydrolyzed to a carboxylic acid under strong alkaline conditions.[8] Similarly, the cyano group can also undergo hydrolysis, leading to the formation of the carboxamide impurity.

Caption: Proposed formation pathway of Vilazodone carboxamide impurity.

Synthesis and Isolation Protocol for a Reference Standard

To accurately quantify the Vilazodone carboxamide impurity in samples of Vilazodone, a pure reference standard of the impurity is required. The following is a proposed laboratory-scale protocol for the synthesis and isolation of this impurity.

Synthesis Protocol

-

Dissolution: Dissolve a known quantity of Vilazodone in a suitable organic solvent (e.g., a mixture of ethanol and water).

-

Acid-catalyzed Hydrolysis: Add a controlled amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

-

Heating: Gently heat the reaction mixture under reflux for a specific period, monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Neutralization: After the desired conversion is achieved, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Isolation and Purification

The crude product, containing a mixture of unreacted Vilazodone and the carboxamide impurity, can be purified using preparative HPLC.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used.[6]

-

Detection: UV detection at a suitable wavelength (e.g., 241 nm) is employed to monitor the elution of the compounds.[8]

-

Fraction Collection: Collect the fractions corresponding to the Vilazodone carboxamide impurity.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the isolated impurity as a solid.

Caption: Workflow for the synthesis and isolation of the reference standard.

Analytical Characterization

A combination of analytical techniques is essential for the unambiguous structural confirmation of the Vilazodone carboxamide impurity.

| Analytical Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A distinct peak with a different retention time compared to Vilazodone. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A molecular ion peak corresponding to the molecular weight of the impurity (m/z of 460.2 for [M+H]+). |

| Proton NMR (1H NMR) | The appearance of new signals in the aromatic region corresponding to the -NH2 protons of the newly formed carboxamide group. |

| Carbon NMR (13C NMR) | The disappearance of the signal for the cyano carbon and the appearance of a new signal for the carbonyl carbon of the carboxamide group. |

| Infrared (IR) Spectroscopy | The disappearance of the characteristic nitrile stretch (around 2220-2260 cm-1) and the appearance of characteristic amide bands (N-H stretch around 3100-3500 cm-1 and C=O stretch around 1630-1690 cm-1). |

Conclusion

The Vilazodone carboxamide impurity is a significant process-related and degradation impurity of Vilazodone. Its formation through the hydrolysis of the indole cyano group highlights the importance of carefully controlling reaction and storage conditions. This guide provides a detailed overview of its chemical structure, potential formation pathways, and methods for its synthesis and characterization. A thorough understanding of this impurity is crucial for ensuring the quality, safety, and regulatory compliance of Vilazodone drug products.

References

-

Veeprho. Vilazodone Impurities and Related Compound. Available from: [Link]

-

Daicel Pharma Standards. Vilazodone Impurities and Synthesis. Available from: [Link]

-

Pharmaffiliates. Vilazodone-impurities. Available from: [Link]

-

ACS.org. Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone. (2022). Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Isolation and Structure Elucidation of Major Alkaline Degradation Product of Vilazodone. (2014). Available from: [Link]

-

PubMed. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. (2015). Available from: [Link]

-

Pharmaffiliates. Vilazodone-impurities. Available from: [Link]

-

Academia.edu. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Available from: [Link]

-

ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). Available from: [Link]

-

SciSpace. (PDF) Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. (2021). Available from: [Link]

-

Veeprho. Vilazodone Impurity VIII | CAS 2514696-28-5. Available from: [Link]

- Google Patents. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards.

-

accessdata.fda.gov. 022567Orig1s000. (2011). Available from: [Link]

-

PubMed. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry. (2017). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilazodone Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API [academia.edu]

- 8. globalresearchonline.net [globalresearchonline.net]

Comprehensive Technical Guide on 3-(4-chlorobutyl)-1H-indole-5-carboxamide: Molecular Profiling, Synthetic Context, and Analytical Methodologies

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the rigorous control of advanced intermediates and their degradation products is paramount. 3-(4-chlorobutyl)-1H-indole-5-carboxamide is a highly specific, functionally dense molecule primarily encountered during the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist [].

Operating as both a potential synthetic intermediate and a process-related impurity, this compound requires stringent analytical oversight. This whitepaper provides a deep-dive technical evaluation of 3-(4-chlorobutyl)-1H-indole-5-carboxamide, detailing its physicochemical properties, the mechanistic causality behind its formation, and self-validating analytical protocols for its quantification and control.

Physicochemical Profiling & Structural Data

Understanding the structural parameters of 3-(4-chlorobutyl)-1H-indole-5-carboxamide is the first step in predicting its chemical behavior and chromatographic profile. The molecule features a lipophilic indole core, a reactive primary alkyl chloride at the C3 position, and a polar, hydrogen-bonding carboxamide group at the C5 position.

Table 1: Quantitative Structural and Physicochemical Data

| Property | Value / Description |

| Chemical Name | 3-(4-chlorobutyl)-1H-indole-5-carboxamide |

| CAS Registry Number | 173150-58-8 [2] |

| Molecular Formula | C13H15ClN2O [3] |

| Molecular Weight | 250.72 g/mol [4] |

| Exact Mass | 250.087 Da |

| Structural Features | Indole backbone, C3 4-chlorobutyl chain, C5 primary amide |

| Role in Synthesis | Advanced intermediate / Hydrolytic degradation impurity |

Synthetic Context & Mechanistic Causality

In the industrial synthesis of Vilazodone, the key starting material is typically 3-(4-chlorobutyl)-1H-indole-5-carbonitrile [5]. During downstream processing—specifically the alkylation of piperazine derivatives—the reaction conditions often necessitate the use of basic catalysts (e.g.,

Under these conditions, the C5-carbonitrile group is highly susceptible to nucleophilic attack by hydroxide ions or residual moisture. This leads to the formation of an imidate intermediate that rapidly tautomerizes into a primary amide, yielding 3-(4-chlorobutyl)-1H-indole-5-carboxamide. From an E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) perspective, recognizing this hydrolytic vulnerability is critical. If this amide impurity is not controlled, it can propagate through subsequent synthetic steps, ultimately forming a des-cyano, amide-substituted Vilazodone derivative that will cause batch failure.

Pathway showing the base-catalyzed hydration of the nitrile precursor to the carboxamide.

Targeted Synthesis of the Reference Standard

To accurately quantify this impurity during Quality Control (QC), a highly pure reference standard of 3-(4-chlorobutyl)-1H-indole-5-carboxamide must be synthesized. Traditional strong acid/base hydrolysis is contraindicated here, as it risks substituting or eliminating the sensitive primary alkyl chloride on the butyl chain.

Self-Validating Protocol: Radziszewski Hydration We employ a mild, peroxide-mediated hydration (Radziszewski reaction) to selectively convert the nitrile to the amide while preserving the aliphatic chloride.

-

Reagent Preparation : Dissolve 10.0 g of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in 100 mL of Dimethyl Sulfoxide (DMSO).

-

Catalyst Addition : Cool the solution to 10°C. Slowly add 5.0 g of anhydrous Potassium Carbonate (

), followed by the dropwise addition of 15 mL of 30% aqueous Hydrogen Peroxide ( -

Reaction Execution : Stir the mixture at room temperature (20-25°C) for 4 hours. Causality Note: The mild temperature prevents the

displacement of the chloride by hydroxide ions. -

In-Process Control (IPC) : Monitor via TLC (Hexane:Ethyl Acetate 1:1). The reaction is complete when the less polar nitrile spot disappears.

-

Workup & Isolation : Quench the reaction by pouring it into 500 mL of ice-cold water. The product will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under vacuum at 40°C.

-

Validation : Confirm structural integrity using

-NMR (look for the appearance of two broad singlet amide protons around

Analytical Characterization & Quality Control (QC)

To monitor the formation of 3-(4-chlorobutyl)-1H-indole-5-carboxamide in the bulk API intermediate, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Chromatographic Causality:

The carboxamide group (-

Step-by-Step RP-HPLC Methodology:

-

System Setup : Equip the HPLC with a C18 column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation :

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Causality: TFA acts as an ion-pairing agent, suppressing residual silanol ionization on the column to prevent peak tailing of the indole amine).

-

Mobile Phase B: 100% Acetonitrile (MeCN).

-

-

Gradient Elution : Run a linear gradient from 30% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

-

Detection : Set the UV detector to 254 nm to optimally capture the

transitions of the indole chromophore. -

System Suitability Testing (SST) : Inject a resolution mixture containing both the nitrile and the amide. The method is validated only if the chromatographic resolution (

) between the two peaks is

Step-by-step RP-HPLC analytical workflow for quantifying the carboxamide impurity.

Conclusion

3-(4-chlorobutyl)-1H-indole-5-carboxamide is a critical molecular entity in the synthesis of indole-based therapeutics like Vilazodone. By understanding the hydrolytic pathways that lead to its formation, chemists can optimize reaction conditions to suppress its generation. Furthermore, the deployment of targeted, self-validating analytical protocols ensures that this impurity remains well below the ICH regulatory thresholds (typically <0.15%), safeguarding the efficacy and safety of the final pharmaceutical product.

References

-

AA Blocks. (n.d.). Product Index - 173150-58-8. Retrieved from[Link]

-

ChemSrc. (2025). 173150-58-8 | 3-(4-chlorobutyl)-1H-indole-5-carboxamide. Retrieved from [Link]

-

Hu, F., & Su, W. (2022). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). ResearchGate. Retrieved from [Link]

Sources

Technical Whitepaper: Physiochemical Profiling and Synthetic Workflows of 3-(4-chlorobutyl)-1H-indole-5-carboxamide

Executive Summary

In the landscape of neuropharmacological drug development, the precision of active pharmaceutical ingredient (API) synthesis relies heavily on the quality and reactivity of advanced intermediates. 3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS: 173150-58-8) is a highly specialized, critical building block utilized primarily in the convergent synthesis of Vilazodone, a dual-acting serotonin partial agonist and reuptake inhibitor (SPARI) [1].

Unlike its cyano-analog (3-(4-chlorobutyl)-5-cyanoindole), which requires downstream hydration of the nitrile group to an amide, utilizing the pre-formed 5-carboxamide intermediate streamlines late-stage API coupling. This whitepaper provides an in-depth analysis of its physiochemical properties, structural causality, and self-validating synthetic protocols designed for scale-up and high-yield recovery.

Physiochemical Properties & Molecular Descriptors

Understanding the quantitative molecular descriptors of 3-(4-chlorobutyl)-1H-indole-5-carboxamide is essential for predicting its solubility, reactivity, and behavior during chromatographic purification. The terminal chlorine atom imparts a highly electrophilic center, while the indole and carboxamide moieties provide distinct hydrogen-bonding networks [2].

| Property | Value / Descriptor |

| IUPAC Name | 3-(4-chlorobutyl)-1H-indole-5-carboxamide |

| CAS Registry Number | 173150-58-8 |

| Molecular Formula | C₁₃H₁₅ClN₂O |

| Molecular Weight | 250.72 g/mol |

| Exact Mass | 250.0873 Da |

| Hydrogen Bond Donors | 2 (Indole N-H, Amide N-H₂) |

| Hydrogen Bond Acceptors | 1 (Amide C=O) |

| Rotatable Bonds | 5 (Butyl linker flexibility) |

| Topological Polar Surface Area | ~58.9 Ų |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Causality & Pharmacological Relevance

In drug design, every functional group must serve a distinct mechanistic or pharmacological purpose. The architecture of 3-(4-chlorobutyl)-1H-indole-5-carboxamide is engineered specifically to satisfy the Structure-Activity Relationship (SAR) requirements of the 5-HT₁A receptor and the serotonin transporter (SERT) [3].

-

The Indole Core: Mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine), anchoring the molecule within the receptor's binding pocket via

stacking interactions. -

The 5-Carboxamide Group: Replaces the 5-hydroxyl group of serotonin. It acts as a robust hydrogen-bond donor/acceptor, preventing rapid Phase I metabolic degradation (glucuronidation) while maintaining high target affinity.

-

The 4-Chlorobutyl Chain: The 4-carbon length is mathematically optimal for bridging the primary binding site and the allosteric site of the target receptors. The terminal chlorine is a highly efficient leaving group, exclusively designed to facilitate an

bimolecular nucleophilic substitution with piperazine derivatives in the final API synthesis.

Structure-Activity Relationship (SAR) logic of the intermediate's functional groups.

Validated Synthetic Methodology

To achieve high regioselectivity at the C3 position of the indole ring without unwanted N-alkylation, a two-step Friedel-Crafts Acylation followed by Carbonyl Reduction is the preferred pathway. This method ensures high atom economy and limits the formation of polymeric impurities.

Step-by-Step Protocol: Acylation-Reduction Sequence

Phase 1: Regioselective Friedel-Crafts Acylation

-

Preparation: Charge a dry, nitrogen-purged reactor with 1H-indole-5-carboxamide (1.0 eq) and anhydrous dichloromethane (DCM). Chill the suspension to 0°C.

-

Catalysis: Slowly add a Lewis acid catalyst, such as Aluminum Chloride (

, 1.2 eq). Causality: The Lewis acid coordinates with the acyl chloride, generating a highly reactive acylium ion. -

Acylation: Dropwise add 4-chlorobutyryl chloride (1.1 eq) over 30 minutes, maintaining the internal temperature below 5°C to prevent thermal degradation and N-acylation.

-

Self-Validation Check (IPC 1): Monitor via HPLC (254 nm). The reaction is deemed complete when the starting material peak is <1% AUC. The intermediate formed is 3-(4-chloro-1-oxobutyl)-1H-indole-5-carboxamide.

Phase 2: Carbonyl Reduction to Alkane

-

Reagent Addition: To the isolated ketone intermediate in a fresh reactor, add a reducing system of Sodium Borohydride (

, 3.0 eq) and Trifluoroacetic Acid (TFA) at 0°C. -

Mechanistic Causality: Why use TFA? Standard

cannot efficiently reduce a diaryl/alkyl ketone completely to an alkane. TFA protonates the intermediate alcohol, transforming it into a superior leaving group (water). This forms a transient carbocation that is rapidly reduced by the hydride, driving the reaction to the alkane without over-reducing the sensitive indole double bonds. -

Self-Validation Check (IPC 2): Analyze via FT-IR and HPLC. The complete disappearance of the carbonyl stretch (~1680 cm⁻¹) in the IR spectrum validates the successful reduction to 3-(4-chlorobutyl)-1H-indole-5-carboxamide.

-

Workup: Quench the reaction carefully with saturated aqueous

to neutralize the TFA. Extract with ethyl acetate, wash with brine, dry over anhydrous

Stepwise synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide via acylation-reduction.

Downstream Application: SN2 Coupling for Vilazodone

The primary utility of 3-(4-chlorobutyl)-1H-indole-5-carboxamide is its subsequent coupling with 1-(5-benzofuranyl)piperazine. This reaction is a classic

Process Insight: The reaction is typically conducted in an aprotic polar solvent (e.g., DMF or Acetonitrile) using a weak inorganic base (like

References

-

3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123. PubChem, National Institutes of Health. Available at:[Link]

-

Vilazodone | C26H27N5O2 | CID 6918314. PubChem, National Institutes of Health. Available at:[Link]

-

Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

The Pharmacological Versatility of 5-Carboxamide Indole Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the design of indole-5-carboxamides not merely as a synthetic exercise, but as a strategic manipulation of molecular recognition. The indole nucleus is a universally recognized privileged scaffold; however, functionalizing the 5-position with a carboxamide group profoundly alters its electronic distribution and binding dynamics.

The 5-carboxamide substitution enables the molecule to act simultaneously as a hydrogen bond donor (via the indole N-H and amide N-H) and a hydrogen bond acceptor (via the amide carbonyl). This dual capacity allows the scaffold to anchor deeply into complex protein pockets, establishing

Biological Activity Landscape

Subtle modifications to the N-substituent of the 5-carboxamide group drastically shift the pharmacological profile of these derivatives, allowing for highly targeted drug design.

Neurological Targeting: MAO-B Inhibition

In the context of Parkinson's Disease, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (NTZ-1010) has been identified as a highly potent, selective, and reversible inhibitor of human monoamine oxidase B (MAO-B). The causality behind its efficacy lies in its biphasic structure: the lipophilic dichlorophenyl group perfectly occupies the hydrophobic substrate cavity, while the carboxamide linker forms essential polar interactions in the vicinity of the FAD co-factor, stabilizing the enzyme-inhibitor complex without covalent modification (1)[1].

Anticancer Applications: Kinase Inhibition

Deregulated kinase activity is a hallmark of oncogenesis. 5-carboxamide indoles have proven to be exceptional ATP-competitive inhibitors:

-

Haspin Kinase: Recent studies highlight substituted indoles as subnanomolar Haspin inhibitors. The aromatic moiety at position 5 establishes crucial

interactions with Phe605. Furthermore, these derivatives exhibit remarkable synergistic antitumor effects when co-administered with paclitaxel in 3D cellular models (2)[2]. -

p38

MAPK: SCIO-469, an ATP-competitive indole-5-carboxamide, significantly reduces multiple myeloma tumor growth. By selectively inhibiting p38 -

BCR-ABL1 Kinase: Trifluoromethoxyphenyl indole-5-carboxamide analogues have been developed as strong inhibitors of BCR-ABL1, showing potent cytotoxicity against K562 leukemia cell lines with favorable ADME profiles (4)[4].

Antiviral Activity: HCV NS5B Polymerase

Indole 5-carboxamides have been optimized to bind to the Thumb Pocket I of the Hepatitis C Virus (HCV) NS5B polymerase. Replacing older benzimidazole cores with the more lipophilic indole scaffold profoundly improved cell permeability and subgenomic replicon potency, achieving EC50 values in the 20–25 nM range (5)[5].

Quantitative Data Summary

The following table synthesizes the in vitro biological activity of key 5-carboxamide indole derivatives across multiple therapeutic domains:

| Compound Identifier | Primary Target | Therapeutic Indication | Potency (IC50 / EC50) | Key Structural Feature |

| NTZ-1010 | MAO-B | Parkinson's Disease | IC50 = 0.227 nM | N-(3,4-dichlorophenyl) substitution |

| Compound 60 | Haspin Kinase | Solid Tumors | Subnanomolar IC50 | 1,3,5-substituted indole core |

| SCIO-469 | p38 | Multiple Myeloma | Dose-dependent | ATP-competitive binding motif |

| Compound (S)-8 | HCV NS5B Polymerase | Hepatitis C Virus | EC50 = 20–25 nM | Chiral piperidine N-substituent |

| Compound 4m | BCR-ABL1 Kinase | Leukemia (CML) | IC50 = 1.1 µM (K562) | Trifluoromethoxyphenyl group |

Mechanism of Action & Signaling Visualization

To understand the macroscopic efficacy of these compounds, we must visualize their role at the signaling level. Below is the signaling cascade demonstrating how indole-5-carboxamides (specifically SCIO-469) arrest multiple myeloma progression.

Fig 1. p38α MAPK signaling pathway and targeted inhibition by SCIO-469 in multiple myeloma.

Experimental Protocols & Synthetic Workflows

Protocol: Synthesis of N-Substituted 1H-Indole-5-Carboxamides via HBTU/HOBt Coupling

Causality & Rationale: In standard peptide-like couplings, the 5-carboxylic acid of the indole core must be activated without inducing dimerization or degradation of the electron-rich pyrrole ring. HBTU, in conjunction with HOBt, is selected to form an active OBt-ester. This intermediate is highly reactive toward primary and secondary amines but stable enough to prevent racemization if chiral amines are employed. DIPEA is strictly utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the target amine for the activated ester, while efficiently neutralizing the acidic byproducts to drive the equilibrium forward (2)[2].

Step-by-Step Methodology:

-

Activation: Dissolve 1H-indole-5-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an inert argon atmosphere. Add HOBt (1.2 mmol) and HBTU (1.2 mmol).

-

Base Addition: Introduce DIPEA (2.4 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the OBt-ester intermediate.

-

Amine Coupling: Add the desired aromatic or aliphatic amine (1.2 mmol) to the solution. Stir continuously at room temperature for 12 hours.

-

Self-Validating Extraction:

-

Dilute the reaction mixture with additional DCM (20 mL).

-

Wash with 10% aqueous citric acid (2 × 25 mL). Validation logic: This selectively protonates and removes unreacted basic amines into the aqueous layer.

-

Wash with 10% aqueous NaHCO3 (2 × 25 mL). Validation logic: This deprotonates and extracts residual unreacted carboxylic acid and acidic coupling byproducts (e.g., HOBt).

-

Wash with brine (2 × 25 mL), dry over anhydrous Na2SO4, and filter.

-

-

Purification: Concentrate the organic layer in vacuo. Purify the crude residue via automated flash chromatography (ethyl acetate/n-hexane gradient) to yield the pure 5-carboxamide indole derivative (Typical yield: 60–76%).

Fig 2. Standard synthetic workflow for N-substituted 1H-indole-5-carboxamides.

Conclusion & Future Perspectives

The 5-carboxamide indole scaffold represents a masterclass in rational drug design. By leveraging its unique hydrogen-bonding capabilities and spatial geometry, researchers can fine-tune the molecule to target highly specific enzymatic pockets. Future development will likely focus on exploiting this scaffold in PROTAC (Proteolysis Targeting Chimera) technologies, utilizing the carboxamide vector as an optimal linker attachment point to degrade, rather than merely inhibit, oncogenic kinases.

References

- Tzvetkov NT, et al. "Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency." World Biomedical Frontiers.

- "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors.

- Beaulieu PL, et al. "Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons." Tsantrizos' Group, McGill University.

- "p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma." PubMed.

- "Synthesis and biological evaluation of Trifluoromethoxyphenyl Indole Carboxamide analogs, ADME and toxicity prediction.

Sources

- 1. biomedfrontiers.org [biomedfrontiers.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

Biological Activity of 3-(4-chlorobutyl)-1H-indole-5-carboxamide

This technical guide details the biological activity, pharmacological mechanism, and experimental characterization of 3-(4-chlorobutyl)-1H-indole-5-carboxamide .[1][2]

This compound is a functionalized indole derivative, primarily recognized as a process-related impurity and structural analog in the synthesis of serotonergic modulators like Vilazodone .[1][2] Its biological profile is defined by two competing features: the high-affinity 5-HT1A pharmacophore (indole-5-carboxamide) and the reactive alkylating warhead (4-chlorobutyl chain).[1][2]

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Scientists, and Toxicology Researchers[1][2]

Executive Summary: Molecule Identity & Significance

| Feature | Description |

| Chemical Name | 3-(4-chlorobutyl)-1H-indole-5-carboxamide |

| Molecular Formula | C₁₃H₁₅ClN₂O |

| Primary Role | Synthetic Intermediate; Vilazodone Impurity (Amide Hydrolysis Product) |

| Pharmacophore | Indole-5-carboxamide (5-HT1A binding motif) |

| Reactivity Class | Alkylating Agent (Alkyl chloride) |

| Key Risk | Genotoxicity (due to alkylating potential); 5-HT1A off-target activation |

Contextual Analysis: While the 5-cyano analog (3-(4-chlorobutyl)-1H-indole-5-carbonitrile) is the direct synthetic precursor to the antidepressant Vilazodone , the 5-carboxamide variant typically arises from the accidental hydrolysis of the nitrile group during acidic or basic workups.[1][2] Understanding its biological activity is critical for impurity qualification in pharmaceutical manufacturing and Structure-Activity Relationship (SAR) studies.[1][2]

Pharmacological Mechanism & Activity[2][5][6][7][8]

Serotonergic Receptor Affinity (5-HT1A)

The indole-5-carboxamide moiety is a "privileged structure" in serotonin pharmacology, mimicking the endogenous neurotransmitter serotonin (5-HT).[1][2]

-

Binding Mechanism: The 5-carboxamide group acts as a hydrogen bond donor/acceptor, interacting with conserved residues (e.g., Asp3.32 , Thr3.37 ) in the orthosteric binding pocket of the 5-HT1A receptor.[1] This mimics the 5-hydroxyl group of serotonin but with enhanced metabolic stability and distinct electronic properties.[1][2]

-

SAR Insight: Compared to the 5-cyano group (found in Vilazodone), the 5-carboxamide is generally a bioisostere but often confers higher intrinsic efficacy (partial agonism vs. full agonism) depending on the N1-substitution.[1][2]

-

Predicted Potency: As a fragment (lacking the aryl-piperazine tail of Vilazodone), this molecule exhibits moderate affinity (Ki ≈ 10–100 nM) for 5-HT1A, significantly lower than the full drug (Ki < 0.5 nM).[1] However, this is sufficient to trigger off-target physiological effects if present as a high-level impurity.[1][2]

Alkylating Reactivity & Toxicity

The 4-chlorobutyl chain at the C3 position is an electrophilic "warhead."[1][2]

-

Mechanism: The terminal alkyl chloride is susceptible to nucleophilic attack by biological macromolecules (DNA bases, protein thiols) via an S_N2 mechanism.[1]

-

Toxicological Implication: Unlike stable drugs, this molecule is a reactive intermediate .[1][2] In biological systems, it poses a risk of non-specific alkylation , potentially leading to genotoxicity (DNA adduct formation) or haptenization (immune sensitization).[1]

-

In Vitro Behavior: In cellular assays, the chlorobutyl group may cyclize or react with media components, complicating IC50 interpretations.[1]

Visualization: SAR & Signaling Pathway[1][2][3]

The following diagram illustrates the structural relationship between the Vilazodone precursor and the Carboxamide impurity, alongside their interaction with the 5-HT1A signaling pathway.

Caption: Pathway showing the derivation of the Carboxamide impurity from the Nitrile precursor and its dual biological fate: 5-HT1A receptor activation vs. non-specific alkylation.[1]

Experimental Protocols

To validate the activity of this molecule, the following protocols are recommended. These are designed to distinguish between specific receptor binding and non-specific alkylation.[2]

5-HT1A Radioligand Binding Assay

Objective: Determine the affinity (

-

Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors.[1][2] Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation:

-

Conditions: Incubate for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic chlorobutyl tail).

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

Alkylation Reactivity Assay (NBP Test)

Objective: Quantify the chemical reactivity (safety risk) of the chlorobutyl warhead.

-

Procedure:

-

Dissolve the test compound (10 mM) in acetone.

-

Mix with NBP solution (5% in acetone) and Tris buffer (pH 7.4).[1]

-

Incubate at 37°C for 60 minutes.

-

-

Detection: Add 0.1 M NaOH to basify. Measure absorbance at 560 nm.

-

Interpretation: A purple color change indicates alkylation of NBP.[1][2] Compare absorbance against a standard alkylator (e.g., chlorambucil). High absorbance confirms the compound is a reactive electrophile .[1][2]

Synthesis & Stability (Contextual)

For researchers needing to synthesize this standard for impurity tracking:

-

Precursor: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7).[1][2]

-

Stability Warning: The 4-chlorobutyl group is prone to intramolecular cyclization under basic conditions, forming a tricyclic pyrrolo-indole derivative.[1][2] Store at -20°C under argon.

References

-

Heinrich, T., et al. (2004).[1][2] Synthesis and structure-activity relationship in a class of indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.[1][2][4][5] Journal of Medicinal Chemistry, 47(19), 4684-4692.[1] Link[1]

-

Nichols, D. E., & Nichols, C. D. (2008).[1] Serotonin receptors.[1][2][3][6][7][8] Chemical Reviews, 108(5), 1614-1641.[1] Link[1]

-

Merck Patent GmbH. (2000).[1][2] Indole derivatives, preparation thereof and use thereof as drugs.[1][2][9][10] (Patent describing Vilazodone intermediates).[1][2] Link

-

FDA Center for Drug Evaluation and Research. (2011). Vilazodone (Viibryd) Pharmacology/Toxicology Review.[1][2] (Details on impurities and metabolites). Link

Sources

- 1. 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indole-5-carbonitrile,3-(4-chlorobutyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]

- 9. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Vilazodone Related Compound A, a significant impurity in the synthesis and degradation of the antidepressant drug Vilazodone. We will delve into its chemical structure, formation pathways, and the analytical methodologies required for its identification and quantification, ensuring scientific integrity and providing actionable insights for researchers and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Vilazodone

Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, is a crucial therapeutic agent for major depressive disorder.[1] The chemical name for Vilazodone is 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide.[] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[3] Process-related impurities and degradation products can possess their own pharmacological and toxicological profiles, necessitating their rigorous identification, quantification, and control.

This guide focuses on a key impurity, Vilazodone Related Compound A, providing a deep dive into its structural elucidation and the analytical strategies for its monitoring.

Unveiling the Structure of Vilazodone Related Compound A

Vilazodone Related Compound A, also known as Vilazodone Acid or Vilazodone Carboxylic Acid, is a primary degradation product of Vilazodone.[][4][5] Its chemical structure has been elucidated as 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid .[6][7][8]

Chemical Structure:

Caption: Chemical structure of Vilazodone Related Compound A.

Formation Pathway: Alkaline Hydrolysis

Vilazodone Related Compound A is primarily formed through the alkaline hydrolysis of the amide functional group in the Vilazodone molecule.[6] This degradation pathway is a critical consideration during drug formulation, manufacturing, and storage, especially in environments with a pH above neutral.

Caption: Formation of Vilazodone Related Compound A via alkaline hydrolysis.

Spectroscopic Characterization

The structural elucidation of Vilazodone Related Compound A is achieved through a combination of spectroscopic techniques. While publicly available raw spectral data is limited, the key interpretive points are outlined below, based on established chemical principles and reported findings.

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of Vilazodone Related Compound A.

-

Molecular Ion: The mass spectrum of Vilazodone Related Compound A exhibits a molecular ion peak at an m/z of 443.25 [M+H]+, which corresponds to the molecular weight of 442 g/mol .[6]

-

Key Fragmentation: A characteristic fragmentation pattern distinguishes it from the parent drug. A major ion is observed at an m/z of 397, corresponding to the loss of the carboxylic acid group (-COOH). Other significant fragment ions appear at m/z 197 and m/z 247, which arise from the cleavage of the butylpiperazine linker.[6]

In contrast, Vilazodone shows a molecular ion peak at an m/z of 442.42 [M+H]+.[6][9]

-

¹H NMR: The most significant difference in the ¹H NMR spectrum would be the disappearance of the two signals corresponding to the primary amide (-CONH₂) protons in Vilazodone. In their place, a broad singlet corresponding to the carboxylic acid proton (-COOH) would appear, typically in the downfield region (δ 10-13 ppm). The signals for the aromatic and aliphatic protons in the rest of the molecule would show minor shifts due to the change in the electronic environment.

-

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid in Vilazodone Related Compound A would resonate at a slightly different chemical shift (typically δ 160-185 ppm for carboxylic acids) compared to the amide carbonyl of Vilazodone.[9]

For reference, the reported ¹³C NMR chemical shifts for Vilazodone hydrochloride in DMSO-d6 include a peak at 160.0 ppm, which is attributed to the amide carbonyl.[9]

IR spectroscopy provides valuable information about the functional groups present in the molecule.

-

Key Vibrations for Vilazodone Related Compound A:

-

A broad O-H stretching band from the carboxylic acid group would be observed in the region of 2500-3300 cm⁻¹.

-

A C=O stretching band for the carboxylic acid would appear around 1700-1725 cm⁻¹.

-

The C-O stretching vibration of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ region.

-

-

Comparison with Vilazodone: The IR spectrum of Vilazodone shows a characteristic C=O stretching of the primary amide at approximately 1669 cm⁻¹ and N-H stretching bands around 3437 cm⁻¹.[10] The absence of the N-H stretching bands and the appearance of the broad O-H band are key indicators of the conversion of the amide to a carboxylic acid.

Analytical Methodology for Quantification

A robust and validated analytical method is essential for the accurate quantification of Vilazodone Related Compound A in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method allows for the separation of Vilazodone from its impurities, including Vilazodone Related Compound A.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | Inertsil ODS 3V C18 (250mm x 4.6mm, 5 µm)[6] |

| Mobile Phase | A gradient elution with a mixture of a phosphate buffer and an organic solvent (e.g., methanol, acetonitrile) is typically employed.[3][6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 241 nm[6] |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Note: This is an illustrative method. Method parameters should be optimized and validated for specific applications according to ICH guidelines.

Caption: A typical analytical workflow for the quantification of Vilazodone Related Compound A.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the parent drug and other impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Control and Mitigation Strategies

Controlling the levels of Vilazodone Related Compound A is a critical aspect of ensuring the quality of Vilazodone products.

-

Synthesis: While Vilazodone Related Compound A is primarily a degradant, its formation can also be linked to the hydrolysis of intermediates during the synthesis of Vilazodone. Careful control of pH and temperature during the final stages of synthesis and work-up is crucial.

-

Formulation: The choice of excipients and the final pH of the drug product formulation can significantly impact the stability of Vilazodone. Buffering the formulation to a pH where the amide group is stable is a key strategy.

-

Storage: Proper storage conditions, including temperature and humidity control, are essential to minimize the degradation of Vilazodone to its carboxylic acid derivative over the shelf life of the product.

Conclusion

Vilazodone Related Compound A is a well-characterized impurity of Vilazodone, arising primarily from the hydrolysis of the parent molecule. A thorough understanding of its structure, formation pathways, and appropriate analytical control strategies is essential for the development of safe and effective Vilazodone-based therapies. The application of modern analytical techniques, particularly HPLC, coupled with rigorous method validation, ensures that this impurity can be effectively monitored and controlled within acceptable limits, thereby safeguarding patient health.

References

- Isolation and Structure Elucidation of Major Alkaline Degradation Product of Vilazodone. International Journal of Pharmaceutical Sciences Review and Research. 2014.

- KC Panda et al. J. Global Trends Pharm Sci. 2017; 8(4): 4399 - 4406.

- Vilazodone Impurities. BOC Sciences.

- 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid ethyl ester. Molkem.

- 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid. PubChem.

- VILAZODONE SPECTRAL D

- 5-(4-(4-(5-cyano-1-nitroso-1h-indole-3-yl)butyl)piperazine-1-yl)

- Vilazodone. PubChem.

- Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid.

- interpreting C-13 NMR spectra. Chemguide.

- 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-Benzofurancarboxylic acid. ChemicalBook.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- LC-MS/MS spectrum of vilazodone hydrochloride in acid degradation...

- determination of venlafaxine, vilazodone and their main active metabolites in human serum by. Acta Poloniae Pharmaceutica – Drug Research.

- (PDF) UPLC–MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study.

- Vilazodone. Wikipedia.

- Vilazodone rel

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi.

- 1 H-and 13 C-NMR chemical shifts for compound 7.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.

- 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

- Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Academia.edu.

- FT-IR SPECTROSCOPIC APPROACH FOR THE QUANTITATIVE ANALYSIS OF FEW COMMERCIAL DRUGS IN BULK AND PHARMACEUTICAL FORMUL

- Interpreting Infrared Spectra. Specac Ltd.

Sources

- 1. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (PDF) Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API [academia.edu]

- 4. Vilazodone - Wikipedia [en.wikipedia.org]

- 5. Vilazodone related compound D [m.chemicalbook.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | C26H26N4O3 | CID 11201569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-Benzofurancarboxylic acid | 163521-19-5 [chemicalbook.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: VILAZODONE [orgspectroscopyint.blogspot.com]

- 10. jgtps.com [jgtps.com]

Methodological & Application

Technical Application Note: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide

Abstract & Introduction

This application note details the selective synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide from its nitrile precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile . This transformation is critical in the pharmaceutical development of Vilazodone (a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist). The target amide serves as a key Reference Standard for impurity profiling, quantifying the "Amide Impurity" often formed during the hydrolysis or degradation of the nitrile intermediate.

The primary synthetic challenge is chemoselectivity : converting the nitrile (-CN) to a primary amide (-CONH₂) without:

-

Over-hydrolysis to the carboxylic acid (-COOH).

-

Nucleophilic displacement of the alkyl chloride (-Cl) side chain (e.g., to an alcohol or ether).

-

Intramolecular cyclization (N-alkylation) of the indole nitrogen onto the chlorobutyl chain.

This protocol utilizes a Controlled Acid-Catalyzed Hydration strategy, which offers superior stability for alkyl halides compared to alkaline methods.

Chemical Strategy & Retrosynthesis

Reaction Pathway

The synthesis proceeds via the partial hydrolysis of the nitrile group. While alkaline conditions (e.g., NaOH/H₂O₂) are common for nitrile hydration, they pose a high risk of displacing the alkyl chloride (SN2 reaction) or promoting intramolecular cyclization. Therefore, a concentrated sulfuric acid route is selected to protonate the nitrile, forming an imidic acid intermediate that is trapped by water to yield the amide, while leaving the alkyl chloride intact.

Figure 1: Reaction pathway demonstrating the selective hydration of the nitrile to the amide while avoiding over-hydrolysis.[1]

Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Role | Grade |

| 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | 143612-79-7 | Precursor | >98% HPLC |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | Reagent/Solvent | 90-98% Conc. |

| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | Neutralization | 25-30% aq. |

| Ethyl Acetate | 141-78-6 | Extraction | ACS Reagent |

| Methanol | 67-56-1 | Solvent | HPLC Grade |

Critical Process Parameters (CPPs)

-

Temperature: Must be maintained between 0°C and 20°C . Exceeding 40°C significantly increases the rate of hydrolysis to the carboxylic acid.

-

Acid Concentration: High concentration (>85%) is required to protonate the nitrile effectively without dissolving the alkyl chloride via solvolysis.

-

Quench Rate: Rapid dilution into ice is necessary to stop the reaction and precipitate the product preventing acid-catalyzed degradation.

Step-by-Step Procedure

Step 1: Solvation and Protonation

-

Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar and a thermometer.

-

Charge 10.0 mL of Concentrated H₂SO₄ into the flask.

-

Cool the acid to 0–5°C using an ice/salt bath.

-

Slowly add 1.0 g (4.3 mmol) of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile portion-wise over 15 minutes.

-

Note: Monitor internal temperature; do not allow it to exceed 10°C. The solid may dissolve slowly to form a viscous orange/brown solution.

-

Step 2: Reaction

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 4–6 hours .

-

In-Process Control (IPC): Take a 50 µL aliquot, quench in 1 mL cold water/acetonitrile, and analyze by HPLC.

-

Target: < 2% remaining Nitrile.

-

Limit: < 5% Carboxylic Acid formation.

-

Step 3: Quenching and Isolation [2]

-

Prepare a beaker containing 50 g of crushed ice and 20 mL of water .

-

Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. The product should precipitate as an off-white solid.

-

Adjust the pH of the slurry to pH 8–9 by slowly adding 25% Ammonium Hydroxide (NH₄OH) .

-

Caution: Exothermic neutralization. Maintain temperature < 20°C by adding ice if necessary.

-

-

Stir the slurry for 30 minutes to ensure complete neutralization and crystal growth.

Step 4: Filtration and Purification

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with 3 x 20 mL of cold water to remove residual ammonium sulfate.

-

Purification: Recrystallize the crude solid from Methanol/Water (9:1) or Ethyl Acetate .

-

Dissolve in minimum hot methanol, filter while hot (if needed), then cool to 0°C.

-

-

Dry the solid under vacuum at 40°C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of the amide target.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm.

-

Retention Time (Approx):

-

Amide (Target): ~6.5 min

-

Nitrile (Precursor): ~8.2 min (Less polar)

-

Acid (Impurity): ~5.1 min (More polar)

-

Expected Data

| Test | Specification |

| Appearance | Off-white to pale beige powder |

| Purity (HPLC) | > 98.0% (Area %) |

| Mass Spec (ESI+) | [M+H]⁺ = 251.1 / 253.1 (Cl isotope pattern) |

| ¹H NMR (DMSO-d₆) | Indole NH (~11.2 ppm), Amide NH₂ (bs, ~7.2 & 7.8 ppm), Alkyl chain protons (multiplets 1.8–3.6 ppm) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Acid Impurity | Reaction temperature too high (>30°C) or time too long. | Keep reaction strictly at 20–25°C. Quench immediately upon IPC completion. |

| Low Yield | Product lost in mother liquor during quench. | Ensure pH is adjusted to 8–9 (isoelectric point region). Do not use excess methanol in recrystallization. |

| Alkyl Chloride Loss | Hydrolysis of Cl to OH. | Avoid alkaline conditions. Ensure H₂SO₄ is concentrated; water promotes solvolysis of the halide. |

| Sticky Solid | Impurities trapped in lattice. | Triturate the crude solid with cold diethyl ether or hexanes before recrystallization. |

References

-

Vilazodone Synthesis Overview

- Liu, Z., et al. (2020). "An investigation of the synthesis of vilazodone." Journal of Chemical Research, 44(3-4), 243–247.

-

Source:

- Nitrile Hydrolysis Methodology (Acidic): Beckwith, A. L. J. (1970). "Synthesis of Amides from Nitriles." The Chemistry of Amides, Interscience Publishers. Context: Establishes H₂SO₄ hydration as the standard for preserving alkyl halides vs. alkaline methods.

-

Precursor Characterization (3-(4-chlorobutyl)-1H-indole-5-carbonitrile)

- ChemicalBook & Sigma-Aldrich Product D

-

Source:

-

Vilazodone Impurity Profiling

- SynZeal Research. "Vilazodone Impurities and Standards."

-

Source:

Sources

Application Note: Selective Hydrolysis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Part 1: Strategic Overview & Chemical Logic

The "Vilazodone Trap": Why Standard Protocols Fail

The substrate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a critical intermediate in the synthesis of the antidepressant Vilazodone . In the final drug, the nitrile group is retained. Consequently, requests for its hydrolysis typically arise from three scenarios:

-

Impurity Profiling: Identifying degradation products formed during acidic workups.

-

Analog Synthesis: Creating 5-carboxy derivatives for SAR (Structure-Activity Relationship) studies.

-

Process Deviation: Accidental hydrolysis during scale-up.

The Critical Challenge: This molecule contains a "self-destruct" mechanism. It possesses an electrophile (4-chlorobutyl) and a nucleophile (Indole-NH).

-

Alkaline Conditions (NaOH/KOH): Standard basic hydrolysis of the nitrile is strictly contraindicated if the linear alkyl chain is desired. Base deprotonates the indole nitrogen (

), triggering an intramolecular nucleophilic attack on the chlorobutyl group. This results in cyclization to a tricyclic pyrido[1,2-a]indole derivative, not the desired linear carboxylic acid. -

Acidic Conditions (HCl/H2SO4): This is the viable pathway. The electron-withdrawing nitrile group at position 5 stabilizes the indole ring against acid-catalyzed polymerization (a common issue with electron-rich indoles).

Mechanistic Pathway & Decision Matrix

The following diagram illustrates the divergent pathways based on pH.

Caption: Divergent reaction pathways. Basic conditions trigger cyclization; acidic conditions favor linear hydrolysis.

Part 2: Detailed Experimental Protocol

Method A: Acid-Mediated Hydrolysis (Targeting -COOH)

This protocol uses a mixture of Glacial Acetic Acid and Hydrochloric Acid. Acetic acid acts as a co-solvent to solubilize the organic substrate, while HCl provides the protons necessary to activate the nitrile.

Safety Note: This reaction generates fumes. Perform in a fume hood. The substrate is a skin irritant.

Reagents & Equipment

| Reagent | Role | Specification |

| Substrate | Reactant | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (>98%) |

| Glacial Acetic Acid | Solvent | ACS Reagent Grade |

| Conc.[1][2] HCl (37%) | Catalyst | ACS Reagent Grade |

| Water | Quench/Solvent | Deionized (DI) |

| Ethyl Acetate | Extraction | ACS Grade |

Step-by-Step Procedure

-

Dissolution:

-

In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 1.0 g (4.3 mmol) of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

-

Add 10 mL of Glacial Acetic Acid. Stir at room temperature until the solid is mostly dispersed (complete dissolution may not occur until heating).

-

-

Acidification:

-

Slowly add 5 mL of Concentrated HCl (37%) dropwise.

-

Note: An exotherm may be observed.

-

-

Reaction (Reflux):

-

Attach a reflux condenser.

-

Heat the mixture to 90°C - 100°C (gentle reflux).

-

Time: Monitor by HPLC/TLC every 2 hours.

-

TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexane.

-

Observation: The starting material (

) will disappear. An intermediate spot (Amide) may appear briefly before the baseline spot (Acid) forms.

-

-

Typical Duration: 6–12 hours.[3]

-

Critical Control: Do not overheat (>110°C) or extend time unnecessarily, as the alkyl chloride (4-chlorobutyl) can slowly hydrolyze to the alcohol (4-hydroxybutyl) under prolonged acidic reflux.

-

-

Work-up (Precipitation):

-

Cool the reaction mixture to room temperature (20°C).

-

Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

-

The carboxylic acid product should precipitate as an off-white to beige solid.

-

-

Isolation:

-

If Solid Forms: Filter via vacuum filtration. Wash the cake with cold water (3 x 10 mL) to remove residual acid.

-

If Oiling Occurs (Common with Indoles): Extract with Ethyl Acetate (3 x 20 mL). Combine organics, wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Methanol/Water or Ethanol is recommended if purity is <95%.

-

Method B: Mild Hydrolysis to Amide (Radziszewski Conditions)

If the target is the Amide (3-(4-chlorobutyl)-1H-indole-5-carboxamide) and not the acid, use mild oxidative hydrolysis.

-

Reagents: 30%

, -

Procedure: Dissolve substrate in DMSO. Add 1.5 eq

and excess -

Why this works: The reaction is fast enough at low temperature that cyclization (base-mediated) is minimized compared to the rapid hydroperoxide attack on the nitrile.

Part 3: Analytical Controls & Validation

HPLC Method for Reaction Monitoring

To validate the protocol, you must distinguish between the Nitrile (SM), the Acid (Product), and the Hydroxy-impurity (Over-reaction).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Indole absorption).

Expected Retention Order (Relative):

-

Hydroxy-acid impurity: (Hydrolysis of both CN and Cl) - Lowest RT.

-

Target Acid: (Hydrolysis of CN only) - Medium RT.

-

Amide Intermediate: Medium-High RT.

-

Starting Material (Nitrile): High RT.

Workflow Visualization

Caption: Step-by-step workflow for the acid-mediated hydrolysis protocol.

Part 4: Troubleshooting & Impurity Management

| Observation | Root Cause | Corrective Action |

| Product is insoluble in EtOAc/DCM | Carboxylic acids of indoles can be zwitterionic or highly polar. | Use THF or 10% Methanol in DCM for extraction. |

| Loss of Alkyl Chloride (New polar peak) | Over-heating caused hydrolysis of the -Cl to -OH. | Reduce temperature to 80°C; limit reaction time. |

| Dark Tarry Residue | Indole polymerization (acid sensitivity). | Ensure Acetic Acid is used as co-solvent (buffers the harshness of pure HCl). Perform reaction under Nitrogen atmosphere. |

| Recovery is low (<50%) | Product formed water-soluble salt (Hydrochloride). | Adjust pH of the aqueous quench to ~3-4 (Isoelectric point) using Sodium Acetate to maximize precipitation. |

References

-

Heinrich, T. et al. (Merck Patent GmbH). Indole derivatives, process for their preparation and their use as medicaments. US Patent 5,532,241. (Describes the general synthesis and reactivity of 5-substituted indoles in the context of Vilazodone).

-

Sorbera, L.A. et al. Vilazodone Hydrochloride.[3][4][5] Drugs of the Future, 2001, 26(3), 247. (Contextualizes the intermediate within the Vilazodone pathway).

-

Liu, Z. et al. Process for the preparation of Vilazodone.[6] CN Patent 102659660B. (Details the synthesis of the 3-(4-chlorobutyl) intermediate and stability considerations).

-

PubChem Compound Summary. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (CID 9881123).[7] National Center for Biotechnology Information.

-

BenchChem Application Note. Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole. (Provides solubility and handling data for the nitrile intermediate).

Sources

- 1. CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole - Google Patents [patents.google.com]

- 2. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 3. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril | 143612-79-7 [chemicalbook.com]

- 4. ::3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | CAS NO: 143612-79-7 | SVAK Lifesciences:: [svaklifesciences.com]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apicule.com [apicule.com]

Application Note: Synthetic Route and Characterization Protocol for Vilazodone Amide Impurity

Introduction & Mechanistic Overview

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist utilized in the treatment of major depressive disorder. During active pharmaceutical ingredient (API) manufacturing and stability testing, process-related impurities and degradation products inevitably emerge. Identifying, synthesizing, and quantifying these impurities is a mandatory requirement under ICH Q1A(R2) guidelines to ensure drug safety and efficacy.

One of the primary degradants observed under alkaline and oxidative stress conditions is the (also known as Vilazodone diamide, CAS: 1588795-58-7)[1]. Structurally, Vilazodone contains a 5-cyano-1H-indole moiety. The electrophilic carbon of this nitrile group is highly susceptible to nucleophilic attack. Under oxidative-alkaline conditions, the nitrile undergoes hydration to form a primary carboxamide, converting the molecule into 3-(4-(4-(2-carbamoylbenzofuran-5-yl)piperazin-1-yl)butyl)-1H-indole-5-carboxamide[1]. Advanced LC-MS/MS profiling confirms that this amide bond formation is a dominant degradation pathway[2]. Synthesizing this specific impurity in high purity is critical for its use as an analytical reference standard in HPLC method validation and quality control[3].

Synthetic Strategy & Causality

The targeted synthesis of the Vilazodone amide impurity relies on the Radziszewski reaction , a highly efficient method for the controlled hydration of nitriles to amides using hydrogen peroxide in an alkaline medium.

-

Reagent Selection: 30% aqueous

is utilized as the primary oxidant[3]. -

Base Selection: Potassium carbonate (

) is preferred over strong bases like -

Solvent System: Dimethyl sulfoxide (DMSO) is utilized to ensure complete dissolution of the highly lipophilic Vilazodone API while maintaining miscibility with the aqueous

solution.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes mandatory in-process controls (IPCs) to verify reaction progress and mitigate safety risks associated with peroxides.

Materials & Reagents:

-

Vilazodone API (Precursor)

-

30% Hydrogen Peroxide (

) -

Potassium Carbonate (

) -

Dimethyl Sulfoxide (DMSO)

-

Sodium Metabisulfite (

) -

Dichloromethane (DCM) and Methanol (MeOH)

Procedure:

-

Reaction Setup: In a clean, dry 250 mL round-bottom flask, dissolve 5.0 g (11.3 mmol) of Vilazodone API in 50 mL of DMSO. Stir until a clear solution is achieved.

-

Base Addition: Add 0.5 equivalents of

(0.78 g) to the solution. Cool the mixture to 10–15 °C using an ice-water bath. -

Oxidant Addition: Dropwise, add 15 mL of 30% aqueous

over a period of 30 minutes. Causality: The dropwise addition controls the highly exothermic nature of the hydroperoxide anion formation and prevents thermal degradation or unwanted N-oxidation of the piperazine ring[2]. -

Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Mobile Phase: DCM:MeOH:Triethylamine 90:9:1) or HPLC. The reaction is deemed complete when unreacted Vilazodone is < 2.0%.

-

Quenching (Critical Safety Step): Cool the reaction mixture to 5 °C. Slowly add 50 mL of a 20% w/w aqueous sodium metabisulfite (

) solution. Causality: -

Extraction & Washing: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMSO, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude solid using silica gel column chromatography (Eluent: DCM to DCM:MeOH 95:5 gradient) to yield the pure Vilazodone amide impurity as a white to off-white solid.

Analytical Characterization & Data Presentation